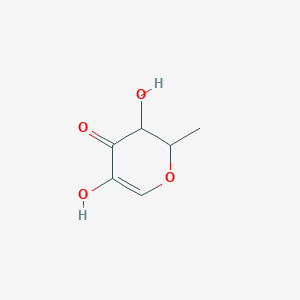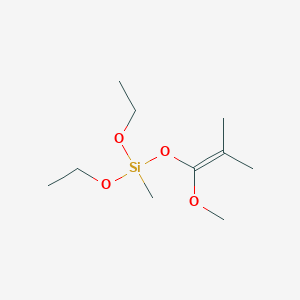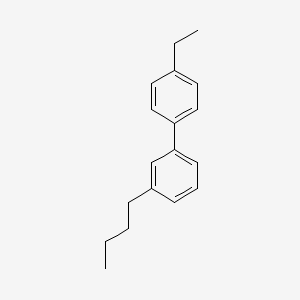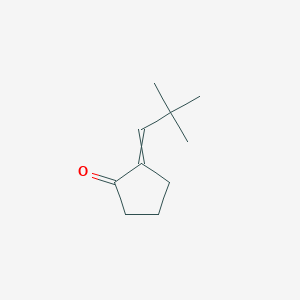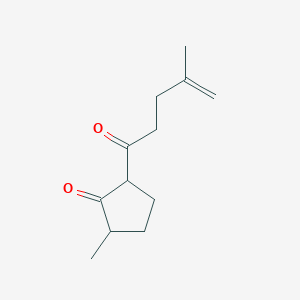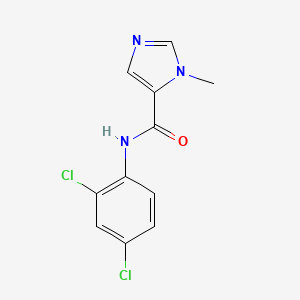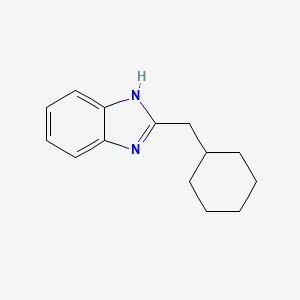
1H-Benzimidazole, 2-(cyclohexylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(cyclohexylmethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1H-Benzimidazole, 2-(cyclohexylmethyl)- allows it to interact with various biological targets, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(cyclohexylmethyl)- typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The cyclohexylmethyl group can be introduced through nucleophilic substitution reactions. Common reagents used in these reactions include acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2-(cyclohexylmethyl)- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 2-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(cyclohexylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(cyclohexylmethyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting microtubule formation and affecting cell division . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(trifluoromethyl)-
- 1H-Benzimidazole, 2-(phenylmethyl)-
Comparison: 1H-Benzimidazole, 2-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Compared to other benzimidazole derivatives, 1H-Benzimidazole, 2-(cyclohexylmethyl)- may exhibit different biological activities and pharmacokinetic profiles .
Propriétés
Numéro CAS |
110011-62-6 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H18N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |
Clé InChI |
SZJSSIDSLVUEES-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


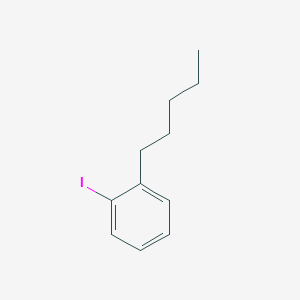
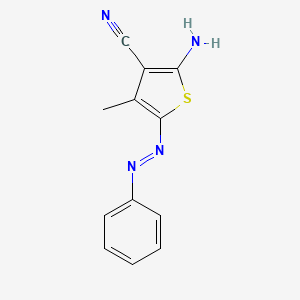
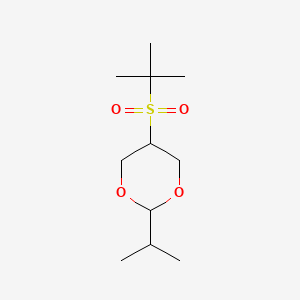
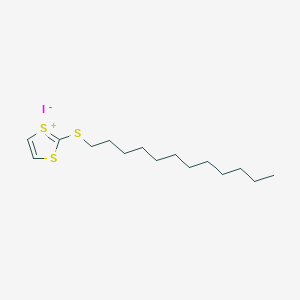
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
